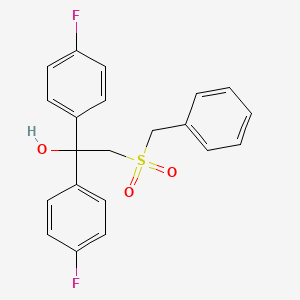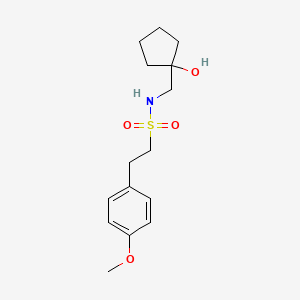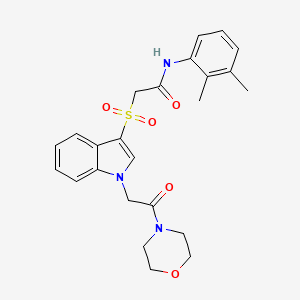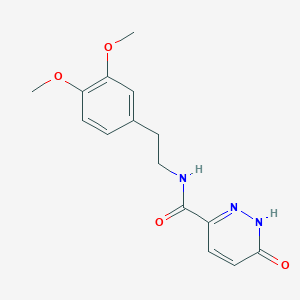
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains benzylsulfonyl and fluorophenyl groups . It’s likely used in the field of organic chemistry for various applications, including research and development.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like catalytic protodeboronation of alkyl boronic esters or reactions involving fluorosulfonyl radicals .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like UV-Vis, FT-IR, 1H-NMR, and mass spectra . These techniques provide information about the compound’s electronic structure, functional groups, and atomic composition.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like protodeboronation and hydromethylation . These reactions can be used to modify the compound’s structure and properties.Physical and Chemical Properties Analysis
Physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, and other properties can be measured .Aplicaciones Científicas De Investigación
Proton Exchange Membranes
A notable application involves the development of proton exchange membranes (PEMs) for fuel cell technology. Research by Dong-Hyeon Kim, I. Park, and Dong-Hoon Lee (2020) synthesized fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers using a similar chemical structure. These PEMs exhibited exceptional chemical, mechanical, thermal, and electrochemical stability, surpassing the performance of commercial membranes like Nafion 212® (Kim, Park, & Lee, 2020).
Green Chemistry and Polymerization
The field of green chemistry saw advancements through the work of Haiqin Deng, T. Han, Engui Zhao, R. Kwok, J. Lam, and B. Tang (2016), who utilized naturally occurring materials for the preparation of functional polymers. Their method demonstrates a mild, efficient, and atom-economical approach to polymerization, contributing to sustainable chemical processes (Deng et al., 2016).
Fluorescent Materials and Probes
Teruo Beppu, So Kawata, Naoya Aizawa, Yong‐Jin Pu, Yasuyuki Abe, Y. Ohba, and H. Katagiri (2014) developed 2,6-bis[aryl(alkyl)sulfonyl]anilines showcasing high solid-state fluorescence. This work highlights the utility of similar chemical structures in creating fluorescent scaffolds that are solid-state emissive and can serve as turn-on-type probes based on aggregation-induced emission, indicating potential applications in sensing and imaging technologies (Beppu et al., 2014).
Electrochemical Synthesis
Research by Mahnaz Sharafi-kolkeshvandi, D. Nematollahi, F. Nikpour, and Eslam Salahifar (2016) delves into the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, showcasing the capability of electrochemical methods in the regioselective synthesis of complex molecules. Their findings contribute to the development of more sustainable and efficient synthetic routes in organic chemistry (Sharafi-kolkeshvandi et al., 2016).
Environmental Applications
Changyin Zhu, Guodong Fang, D. Dionysiou, Cun Liu, Juan Gao, Wenxiu Qin, and Dong-mei Zhou (2016) investigated the use of persulfate activation by nano-Fe(0) for the degradation of DDT, revealing a potential application of similar chemical structures in environmental remediation. This study provides insights into mechanisms that could enhance the degradation of persistent organic pollutants, contributing to cleaner and safer environmental practices (Zhu et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, it could inhibit or activate the function of its target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic properties, influencing their bioavailability .
Result of Action
Based on its potential interactions with its targets, it could lead to changes in cellular processes, potentially influencing cell growth, division, or signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Propiedades
IUPAC Name |
2-benzylsulfonyl-1,1-bis(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2O3S/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-27(25,26)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLTBFDYVPLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)


![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)




![4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2895956.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2895961.png)
![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)
